molecular formula C21H23N3O3S B257393 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B257393
M. Wt: 397.5 g/mol
InChI Key: YEWDPMUXWJIYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that has gained significant attention in the field of scientific research. It is a small molecule that has been studied for its potential use in various applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide have been studied extensively. The compound has been shown to exhibit cytotoxic effects on cancer cells, which makes it a potential candidate for cancer treatment. It has also been shown to have antifungal and antibacterial activities, which makes it a potential candidate for the treatment of fungal and bacterial infections.

Advantages and Limitations for Lab Experiments

The advantages of using 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide in lab experiments include its small size, which makes it easy to handle and manipulate. It is also relatively stable, which makes it suitable for long-term storage. However, the compound has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. It also has limited bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.

Future Directions

There are many future directions for the study of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another potential direction is the study of the compound's pharmacokinetics and pharmacodynamics in vivo. This could help to determine the optimal dosage and administration route for the compound. Additionally, the compound could be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy. Finally, the compound could be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

The synthesis method of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine with 4-tert-butylbenzoyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques, including column chromatography.

Scientific Research Applications

The scientific research application of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is vast. It has been studied for its potential use in various applications, including drug discovery and development. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C21H23N3O3S/c1-21(2,3)15-9-6-13(7-10-15)19(25)23-20-22-18(24-28-20)14-8-11-16(26-4)17(12-14)27-5/h6-12H,1-5H3,(H,22,23,24,25)

InChI Key

YEWDPMUXWJIYLK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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